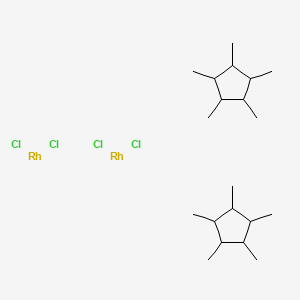
1-(2-Methylpropyl)-1H-imidazole-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-1H-imidazole-2-methanol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a hydroxymethyl group and an isobutyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-1H-imidazole-2-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable base, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylpropyl)-1H-imidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include substituted imidazoles, imidazole derivatives with various functional groups, and oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1-(2-Methylpropyl)-1H-imidazole-2-methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpropyl)-1H-imidazole-2-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and other biological pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Butylimidazole: Similar in structure but lacks the hydroxymethyl group.
2-Methylimidazole: Contains a methyl group instead of an isobutyl group.
4,5-Diphenylimidazole: Contains phenyl groups at positions 4 and 5 of the imidazole ring.
Uniqueness
1-(2-Methylpropyl)-1H-imidazole-2-methanol is unique due to the presence of both a hydroxymethyl group and an isobutyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility in polar solvents and its ability to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
[1-(2-methylpropyl)imidazol-2-yl]methanol |
InChI |
InChI=1S/C8H14N2O/c1-7(2)5-10-4-3-9-8(10)6-11/h3-4,7,11H,5-6H2,1-2H3 |
Clave InChI |
GZVMSLGDVRNPES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=CN=C1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(3-Amino-6-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B8728273.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone](/img/structure/B8728290.png)

![tert-Butyl ((1H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8728298.png)

![4-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B8728303.png)



![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B8728321.png)
